1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxamide
Description
1-[2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide backbone conjugated to a 6-oxo-4-phenyl-1,6-dihydropyrimidinylacetyl moiety. Its molecular formula is C₁₈H₂₀N₄O₃, with a molecular weight of 340.38 g/mol (calculated from ).
Properties
IUPAC Name |
1-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c19-18(25)14-6-8-21(9-7-14)17(24)11-22-12-20-15(10-16(22)23)13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H2,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCCJVBYURWQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidine analogs, have been reported to inhibit key components of bacterial protein secretion pathways, such as seca.
Mode of Action
For instance, pyrimidine analogs are known to inhibit SecA, preventing protein translocation across or into the cytoplasmic membrane.
Biochemical Pathways
Given the potential inhibition of seca, it can be inferred that the compound may affect protein secretion pathways in bacteria. The downstream effects of this inhibition could include disruption of bacterial growth and survival.
Biological Activity
The compound 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxamide is a derivative of piperidine and dihydropyrimidine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 278.32 g/mol
- CAS Number : Not specifically listed, but related compounds have CAS numbers indicating their classification.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the dihydropyrimidine scaffold. For instance, derivatives similar to This compound have shown significant cytotoxic effects against various cancer cell lines.
A study reported that certain piperidine derivatives exhibited enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism is believed to involve the modulation of apoptotic pathways and cell cycle arrest.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression and inflammation. Specifically, it has shown potential in inhibiting monoacylglycerol lipase (MAGL), which is implicated in cancer progression due to its role in lipid metabolism and inflammatory processes .
Additionally, piperidine derivatives have been associated with dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them candidates for Alzheimer's disease treatment . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.
The biological activity of This compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Modulation : By inhibiting enzymes such as MAGL and cholinesterases, the compound alters lipid signaling pathways and neurotransmitter levels.
- Anti-inflammatory Effects : The structural features of dihydropyrimidine derivatives contribute to their anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Study on Dihydropyrimidine Derivatives : A study demonstrated that a related dihydropyrimidine derivative exhibited potent anticancer activity against breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Alzheimer's Disease Research : Research indicated that piperidine analogs showed promise in enhancing cognitive function by inhibiting cholinesterases, providing a dual therapeutic approach for Alzheimer's disease .
Data Tables
Comparison with Similar Compounds
Key Structural Features :
- Piperidine-4-carboxamide core : Shared with AZD5363 () and PROTAC 8.36 ().
- Dihydropyrimidinone moiety: Present in PROTAC 8.36 () and cyclobutyl derivatives ().
- Substituent variability: The phenyl group at the 4-position of the dihydropyrimidinone distinguishes it from PROTAC 8.36 (which has a pyridinyl group) and AZD5363 (which includes a pyrrolopyrimidine) .
Data Table 1: Structural and Functional Comparisons
Pharmacological Activity and Selectivity
- PROTAC 8.36 : Demonstrates BRD4 degradation via E3 ligase recruitment, leveraging its dioxopiperidinyl linker for ternary complex formation. The target compound lacks this linker, suggesting divergent mechanisms .
- AZD5363: Inhibits AKT1 with IC₅₀ = 3–50 nM, attributed to its pyrrolopyrimidine group. The dihydropyrimidinone in the target compound may confer distinct kinase selectivity .
- SARS-CoV-2 Inhibitors (): Fluorobenzyl and naphthalene groups enhance viral protease binding. The target compound’s phenyl-dihydropyrimidinone may offer alternative binding modes but requires validation .
Physicochemical Properties
- Crystal Packing and Stability: highlights that cyclobutyl analogs with non-planar dihydropyrimidinone moieties exhibit hydrogen bonding networks stabilizing crystal lattices. The target compound’s phenyl group may reduce polarity, impacting solubility compared to PROTAC 8.36 .
Structure-Activity Relationship (SAR) Insights
- Piperidine Substitution: AZD5363’s 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) group enhances kinase binding, whereas the target compound’s acetyl-dihydropyrimidinone may favor allosteric modulation .
- Linker Flexibility : PROTAC 8.36’s dodecyl linker enables ternary complex formation, absent in the target compound, limiting PROTAC-like activity .
- Aromatic Groups : Fluorine in ’s analogs improves metabolic stability. The target compound’s unsubstituted phenyl group may reduce selectivity compared to fluorinated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
